![molecular formula C11H7N3 B14761982 Pyrido[4,3-C]cinnoline CAS No. 230-19-3](/img/structure/B14761982.png)
Pyrido[4,3-C]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[4,3-C]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-C]cinnoline can be achieved through several methods. One common approach involves the base-catalyzed condensation of 2-amino-2’-nitrobiaryls. This method typically involves a sequence of reactions, including Suzuki coupling, base-catalyzed cyclization, and deoxygenation . Another method involves the Widman-Stoermer cinnoline synthesis, which includes a one-pot diazotization/cyclization sequence of 4-propenyl-3-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[4,3-C]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diisopropyl azodicarboxylate, phenyliodine (III) diacetate, and trifluoroacetic acid . These reagents facilitate various transformations, such as C-H functionalization and oxidative N-arylation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can yield pyrido[3,2-c]cinnoline derivatives .
Applications De Recherche Scientifique
Pyrido[4,3-C]cinnoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives have shown promise in antiviral activity and as kinase inhibitors for cancer treatment
Mécanisme D'action
The mechanism of action of Pyrido[4,3-C]cinnoline involves its interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors by competing with ATP at the active site of the enzyme, thereby inhibiting cell growth and proliferation . Other derivatives may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Pyrido[4,3-C]cinnoline can be compared with other similar compounds, such as:
Dibenzo[c,h]cinnoline: Known for its topoisomerase-I targeting activity and cytotoxic effects.
Isoquino[4,3-c]cinnoline: Exhibits potent biological activities, including anticancer properties.
Pyrazolo[4,3-c]cinnoline: Shows potential anti-inflammatory and antibacterial activities.
11H-pyrido[3,24,5]pyrrolo[3,2-c]cinnoline: Identified as an anticancer agent.
This compound is unique due to its specific ring structure and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
230-19-3 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyrido[4,3-c]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)14-13-10/h1-7H |
Clé InChI |
YQFKLKIIWYNJMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CN=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



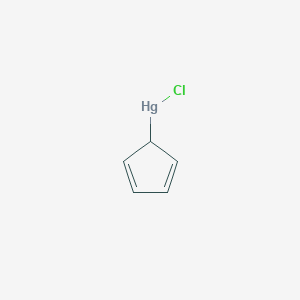
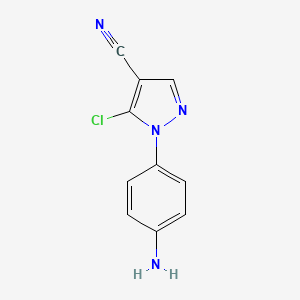
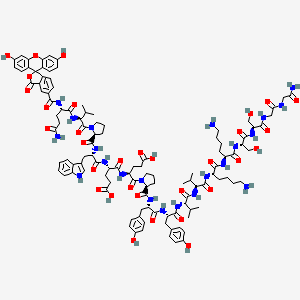
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
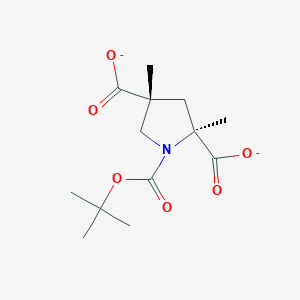

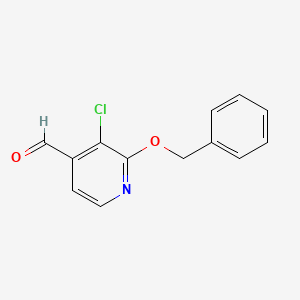
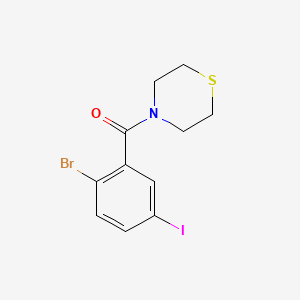
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
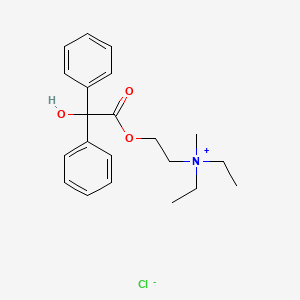

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

